![molecular formula C12H12N2O2 B2682843 [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 959573-30-9](/img/structure/B2682843.png)

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

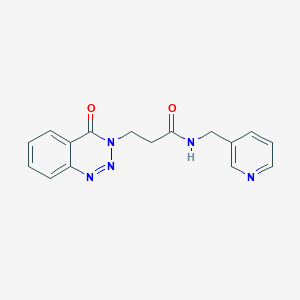

“[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 959573-30-9 . It has a molecular weight of 216.24 . The IUPAC name for this compound is [3- (4-methylphenyl)-1H-pyrazol-1-yl]acetic acid .

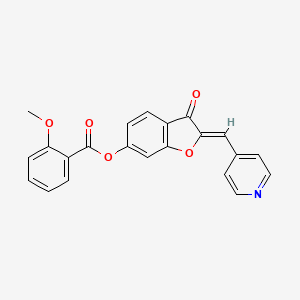

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-9-2-4-10 (5-3-9)11-6-7-14 (13-11)8-12 (15)16/h2-7H,8H2,1H3, (H,15,16) . This indicates the presence of a pyrazole ring attached to a methylphenyl group and an acetic acid group.

Physical And Chemical Properties Analysis

The compound is expected to be stored at ambient temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

The compound has been used in the synthesis of novel inhibitors for low carbon steel corrosion in 0.5 M H2SO4 . The inhibition efficiency of the compound increased with concentration and reached about 84% at 0.5 mM at 30 °C . The compound works as a mixed-type inhibitor .

Antileishmanial Activity

Hydrazine-coupled pyrazole derivatives, including “[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The compound has also been evaluated for its antimalarial activity. Some hydrazine-coupled pyrazole derivatives have shown significant inhibition effects against Plasmodium berghei . For example, compound 15 showed a desirable level of mean parasitemia and highest percent suppression (90.4%) against Plasmodium berghei infected mice .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . The results from these studies provide insights into the interaction of the compound with the target protein, which can guide the design of more potent inhibitors .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may also interact with various biological targets.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may also influence a range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 216.236 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Based on the wide range of biological activities associated with similar compounds , it’s plausible that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTYKOFIZWQPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2682763.png)

![3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2682767.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2682769.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)